2-(4-fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one
Description
The compound 2-(4-fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one features a central ethanone scaffold substituted with a 4-fluorophenoxy group and a 4-(1,8-naphthyridin-2-yl)piperidine moiety. This structure combines aromatic, heterocyclic, and fluorinated elements, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c22-17-4-6-18(7-5-17)27-14-20(26)25-12-9-15(10-13-25)19-8-3-16-2-1-11-23-21(16)24-19/h1-8,11,15H,9-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGGZQKYUOHXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the fluorophenoxy intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate alkylating agent under basic conditions.
Synthesis of the naphthyridine derivative: This step involves the construction of the naphthyridine ring, which can be synthesized through cyclization reactions involving suitable precursors.
Coupling reactions: The final step involves coupling the fluorophenoxy intermediate with the naphthyridine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Structural Features and Modifications
The target compound’s key structural components are:
- 4-Fluorophenoxy group: Enhances lipophilicity and metabolic stability.
- 1,8-Naphthyridine-substituted piperidine : Provides a rigid heterocyclic framework for target binding.
Analogous compounds from the evidence share the ethanone-piperidine core but differ in substituents:
Key Observations :
- Fluorine substituents (e.g., 4-fluorophenoxy in the target vs. 2-fluorophenyl in 9o) improve bioavailability and target affinity .
- Heterocyclic variations : Replacing 1,8-naphthyridine with pyridinyl-thiazole (6n, 6e) or thiazole (9o) alters target specificity (e.g., antifungals vs. anthelmintics) .
- Bulkier groups (e.g., adamantyl in 6e) enhance metabolic stability but may reduce solubility .
Physicochemical Data :
Advantages and Limitations
- Advantages of the target compound: The 1,8-naphthyridine moiety may offer unique binding interactions compared to simpler heterocycles (e.g., thiazole or pyridine). Fluorophenoxy group balances lipophilicity and polarity for improved pharmacokinetics.
- Limitations: Synthetic complexity of 1,8-naphthyridine incorporation. Potential toxicity risks associated with fluorinated aromatic systems.
Biological Activity
The compound 2-(4-fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one is a novel derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHFNO
- IUPAC Name : this compound
This structure features a fluorophenoxy group linked to a piperidine moiety, which is further connected to a naphthyridine ring system. Such structural characteristics are significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Several naphthyridine derivatives have shown potent antibacterial and antifungal properties. For instance, 1,8-naphthyridine derivatives demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antitumor Properties : Compounds containing piperidine rings have been associated with anti-cancer effects. Studies suggest that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- CNS Activity : Piperidine derivatives are known for their neuropharmacological effects. They can act as central nervous system (CNS) stimulants or depressants depending on their dosage .
The mechanisms underlying the biological activities of this compound can be hypothesized based on the following findings:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : The compound may interact with various receptors in the CNS, potentially influencing neurotransmitter systems.
- Induction of Apoptosis : Evidence suggests that naphthyridine derivatives can trigger apoptotic pathways in cancer cells .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of related naphthyridine derivatives against common pathogens. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like tetracycline.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 16 | Effective against E. coli |
| Compound B | 32 | Effective against S. aureus |
| Compound C | 64 | Moderate antifungal activity |
Antitumor Activity
In vitro studies have demonstrated that compounds similar to this compound can reduce cell viability in various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 10 | Significant reduction in viability |
| MCF7 | 15 | Moderate reduction in viability |
| A549 | 20 | Minimal effect observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
